![molecular formula C16H14O4 B1196996 4,4'-二甲基[1,1'-联苯]-2,2'-二羧酸 CAS No. 2941-79-9](/img/structure/B1196996.png)

4,4'-二甲基[1,1'-联苯]-2,2'-二羧酸

描述

Synthesis Analysis

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid, a derivative of biphenyl-4,4′-dicarboxylic acid, has been studied in various contexts including its synthesis and recrystallization from N,N-dimethylformamide (DMF), where it forms hydrogen-bonded chains without interaction between the methyl groups of neighboring DMF molecules (Jakobsen, Wragg, & Lillerud, 2010). Another study focuses on the hydrogen bonding in related compounds, providing insights into the structural analysis of dimethyl derivatives of biphenyl-2,2'-dicarboxylic acid (Dobson & Re, 1999).

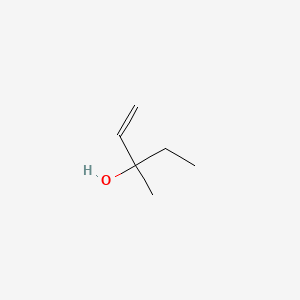

Molecular Structure Analysis

The molecular structure of these compounds is characterized by significant hydrogen bonding and the presence of dimethyl groups which influence the crystal packing and molecular conformation. The analysis of these structures aids in understanding the molecular geometry and the role of substituents in dictating the structural arrangement of the compounds.

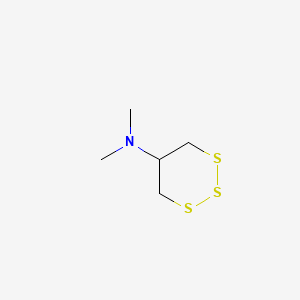

Chemical Reactions and Properties

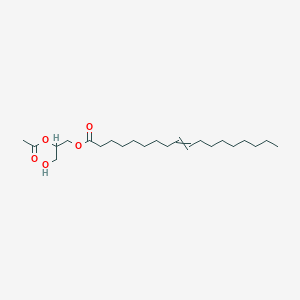

Research has been conducted on the chemical reactions and properties of biphenyl-4,4'-dicarboxylic acid derivatives, including their reactions with different agents and the subsequent impact on their chemical behavior. For instance, the synthesis and thermal analysis of fourteen homologous mesogenic monoesters of biphenyl-4,4'-dicarboxylic acid have been explored, highlighting the polymesomorphism exhibited by these compounds (Cohen, Diuguid, Poirier, & Swadesh, 1981).

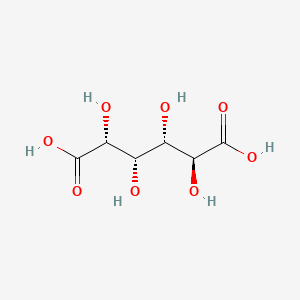

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and hydrogen bonding patterns, have been thoroughly investigated. For example, studies on hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid reveal intricate details about the molecular arrangement and the effects of dimethyl substitution on the compound’s physical characteristics (Gerkin, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of these compounds, are influenced by their molecular structure and the presence of substituents. Research focusing on the synthesis and characterization of novel polyaspartimides derived from dimethyl-biphenyl derivatives sheds light on the diverse chemical behaviors these compounds can exhibit, based on their structural makeup (Liaw, Liu, Liaw, & Ho, 1999).

科学研究应用

Application 1: Synthesis of Linear Long Chain Polymer

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used as a monomer in the synthesis of linear long chain polymers through a polycondensation reaction .

Application 2: Preparation of 4-(4’-Methylphenyl)benzaldehyde

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used to prepare 4-(4’-methylphenyl)benzaldehyde through a selective photooxygenation reaction .

- Methods of Application: The reaction uses 9-phenyl-10-methylacridinium perchlorate as a catalyst under visible light irradiation . The specific experimental procedures and technical details were not provided in the source.

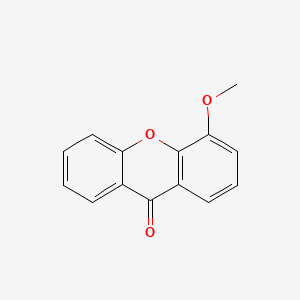

Application 3: Synthesis of Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application: Biphenyl derivatives, including 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid, are used in the production of organic light-emitting diodes (OLEDs) .

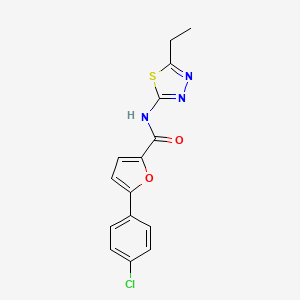

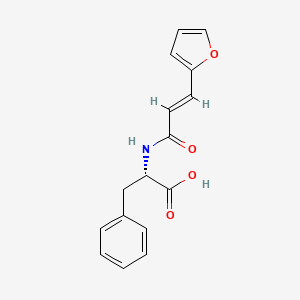

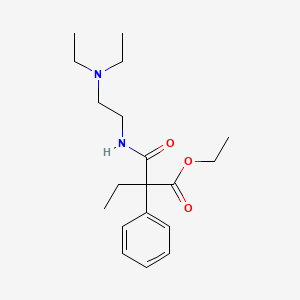

Application 4: Synthesis of Medicinal Compounds

- Summary of the Application: Biphenyl derivatives, including 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid, are used in the synthesis of various medicinal compounds . These compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

Application 5: Synthesis of High Performance Polyimides

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the preparation of high performance polyimides . These polyimides have been widely employed in many fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, microelectronics due to their excellent thermal, oxidative stability and excellent mechanical properties .

Application 6: Synthesis of 4-(4’-Methylphenyl)benzaldehyde

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used to prepare 4-(4’-methylphenyl)benzaldehyde by selective photooxygenation reaction .

- Methods of Application: The reaction uses 9-phenyl-10-methylacridinium perchlorate as a catalyst under visible light irradiation . The specific experimental procedures and technical details were not provided in the source.

安全和危害

未来方向

属性

IUPAC Name |

2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAOGMOBVQPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289279 | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

CAS RN |

2941-79-9 | |

| Record name | 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)

![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)

![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)